molecular formula C18H15NO4 B2728931 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid CAS No. 1082905-31-4

5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B2728931
CAS No.: 1082905-31-4
M. Wt: 309.321
InChI Key: NSLOMGGNTJDLSV-UHFFFAOYSA-N
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Description

5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C18H15NO4 and a molecular weight of 309.32 g/mol This compound is characterized by the presence of a xanthene moiety attached to a pyrrolidine ring, which includes a carboxylic acid and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid typically involves the reaction of xanthene derivatives with pyrrolidine-2-carboxylic acid under specific conditions. One common method involves the use of a condensation reaction where the xanthene derivative is reacted with pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the xanthene moiety enhances its ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid is unique due to the combination of the xanthene and pyrrolidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-16-10-9-13(18(21)22)19(16)17-11-5-1-3-7-14(11)23-15-8-4-2-6-12(15)17/h1-8,13,17H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLOMGGNTJDLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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